molecular formula C13H17ClN2O3 B14849969 Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate

Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate

Cat. No.: B14849969
M. Wt: 284.74 g/mol
InChI Key: UTJWSZRKVXWPFO-UHFFFAOYSA-N
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Description

Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 It is a derivative of pyridine, characterized by the presence of a tert-butyl group, an acetyl group, and a chloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-acetyl-4-chloropyridine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

    Procedure: The 6-acetyl-4-chloropyridine is reacted with tert-butyl chloroformate in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to yield alcohol derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridin-2-yl)methylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Uniqueness

Tert-butyl (6-acetyl-4-chloropyridin-2-YL)methylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[(6-acetyl-4-chloropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-8(17)11-6-9(14)5-10(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

UTJWSZRKVXWPFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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